(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound that features a naphthothiazole core structure
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 2-methyl-naphtho[1,2-d]thiazole , which is known to be used in the photosensitive material industry . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of 2-methyl-naphtho[1,2-d]thiazole, it may share some of its properties. 2-methyl-naphtho[1,2-d]thiazole is used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves the condensation of 1-methylnaphtho[1,2-d]thiazol-2(1H)-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or alcohols replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a boronic acid functional group, used in organic synthesis.
Azo-fused dinitramino compounds: Known for their energetic properties and used in materials science.
Uniqueness
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is unique due to its naphthothiazole core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design or materials development.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-21-17-15-10-6-5-7-13(15)11-12-16(17)23-19(21)20-18(22)14-8-3-2-4-9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYZQLSTXMBJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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